Cas no 1794841-43-2 ([(2-methoxy-5-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate)

[(2-methoxy-5-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate structure
1794841-43-2 structure
Product Name:[(2-methoxy-5-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate
CAS No:1794841-43-2
MF:C19H21NO4
MW:327.374345541
CID:5324146
Update Time:2025-05-18

[(2-methoxy-5-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate Chemical and Physical Properties

Names and Identifiers

    • [2-(2-methoxy-5-methylanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate
    • 2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl 2-(p-tolyl)acetate
    • STL194618
    • 2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate
    • [(2-methoxy-5-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate
    • Inchi: 1S/C19H21NO4/c1-13-4-7-15(8-5-13)11-19(22)24-12-18(21)20-16-10-14(2)6-9-17(16)23-3/h4-10H,11-12H2,1-3H3,(H,20,21)
    • InChI Key: YTOUTPIWQGONCY-UHFFFAOYSA-N
    • SMILES: O(CC(NC1=C(C=CC(C)=C1)OC)=O)C(CC1C=CC(C)=CC=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 7
  • Complexity: 418
  • XLogP3: 3.3
  • Topological Polar Surface Area: 64.599

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[(2-methoxy-5-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate Related Literature

Additional information on [(2-methoxy-5-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate

Introduction to [(2-methoxy-5-methylphenyl)carbamoyl)methyl 2-(4-methylphenyl)acetate] and Its Significance in Modern Chemical Research

Compound with the CAS number 1794841-43-2 is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical and biochemical research. The molecular structure of this compound, specifically [(2-methoxy-5-methylphenyl)carbamoyl)methyl 2-(4-methylphenyl)acetate], presents a unique combination of functional groups that make it a promising candidate for various applications. This introduction aims to provide a comprehensive overview of the compound, its properties, and its relevance in contemporary scientific studies.

The molecular formula of [(2-methoxy-5-methylphenyl)carbamoyl)methyl 2-(4-methylphenyl)acetate] is C17H19O3N, indicating a complex arrangement of carbon, hydrogen, oxygen, and nitrogen atoms. The presence of both aromatic and aliphatic moieties in its structure contributes to its diverse chemical behavior. The methoxy and methyl substituents on the phenyl rings introduce additional layers of reactivity, making the compound suitable for various synthetic pathways.

In recent years, there has been a growing interest in the development of novel compounds with potential therapeutic applications. The structural features of [(2-methoxy-5-methylphenyl)carbamoyl)methyl 2-(4-methylphenyl)acetate] have positioned it as a valuable intermediate in the synthesis of biologically active molecules. Specifically, the carbamoyl group provides a versatile platform for further functionalization, enabling researchers to explore its utility in drug discovery and development.

One of the most compelling aspects of this compound is its role in the synthesis of molecules that mimic natural bioactive compounds. The aromatic rings and the ester functionality make it a candidate for designing ligands that can interact with biological targets such as enzymes and receptors. This property is particularly relevant in the context of developing new treatments for neurological disorders, where precise molecular interactions are crucial.

TheCAS number 1794841-43-2 serves as a unique identifier for this compound, facilitating its recognition and use in scientific literature. Researchers often rely on CAS numbers to ensure accuracy and consistency when referencing specific chemical entities. The widespread adoption of CAS numbers in academic and industrial settings underscores their importance in maintaining the integrity of chemical research.

Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. Computational models can predict the binding affinity and metabolic stability of molecules like [(2-methoxy-5-methylphenyl)carbamoyl)methyl 2-(4-methylphenyl)acetate], thereby accelerating the drug discovery process. These models take into account various factors such as molecular geometry, electronic properties, and solubility, providing valuable insights into the compound's potential biological activity.

The synthesis of [(2-methoxy-5-methylphenyl)carbamoyl)methyl 2-(4-methylphenyl)acetate] involves multiple steps that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, including catalytic reactions and protective group strategies, are employed to achieve the desired product. The complexity of these synthetic pathways highlights the compound's significance as a building block for more complex molecules.

In addition to its synthetic utility, this compound has shown promise in preliminary biological assays. Researchers have explored its potential as an intermediate in the development of anti-inflammatory agents, where its structural features could contribute to modulating inflammatory pathways. While further studies are needed to fully elucidate its biological effects, these initial findings suggest a bright future for this compound in medicinal chemistry.

The role of computational tools in understanding molecular interactions cannot be overstated. Techniques such as molecular dynamics simulations and quantum mechanical calculations provide detailed insights into how [(2-methoxy-5-methylphenyl)carbamoyl)methyl 2-(4-methylphenyl)acetate] interacts with biological targets at an atomic level. These insights are crucial for designing molecules with enhanced efficacy and reduced side effects.

The integration of machine learning algorithms into drug discovery has further accelerated the process of identifying promising candidates. These algorithms can analyze vast datasets to identify patterns that might not be apparent through traditional methods. By leveraging machine learning, researchers can more rapidly screen compounds like [(2-methoxy-5-methylphenyl)carbamoyl)methyl 2-(4-methylphenyl)acetate], identifying those with the highest potential for therapeutic use.

The versatility of this compound extends beyond pharmaceutical applications. Its unique structural features make it a valuable tool in materials science, where it can be used to develop novel polymers and coatings with enhanced properties. The ability to fine-tune its characteristics through selective functionalization opens up numerous possibilities for innovation across different scientific disciplines.

In conclusion, compound CAS number 1794841-43-2, specifically identified as [(2-methoxy-5-methylphenyl)carbamoyl)methyl 2-(4-methylphenyl)acetate], represents a significant advancement in chemical research. Its structural complexity and functional diversity make it a versatile intermediate with broad applications in pharmaceuticals, materials science, and beyond. As research continues to uncover new ways to utilize this compound, its importance is likely to grow even further.

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